molecular formula C13H17ClN2O2 B13983201 4-(5-Methoxy-1,2-benzisoxazolyl)piperidine hydrochloride CAS No. 84163-14-4

4-(5-Methoxy-1,2-benzisoxazolyl)piperidine hydrochloride

Cat. No.: B13983201
CAS No.: 84163-14-4
M. Wt: 268.74 g/mol
InChI Key: IKKJRRZJRGMHIL-UHFFFAOYSA-N
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Description

5-Methoxy-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under catalyst-free and microwave-assisted conditions . This method is efficient and yields the desired isoxazole derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to produce this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds.

Scientific Research Applications

5-Methoxy-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methoxy-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potency and selectivity in certain applications compared to similar compounds.

Properties

CAS No.

84163-14-4

Molecular Formula

C13H17ClN2O2

Molecular Weight

268.74 g/mol

IUPAC Name

5-methoxy-3-piperidin-4-yl-1,2-benzoxazole;hydrochloride

InChI

InChI=1S/C13H16N2O2.ClH/c1-16-10-2-3-12-11(8-10)13(15-17-12)9-4-6-14-7-5-9;/h2-3,8-9,14H,4-7H2,1H3;1H

InChI Key

IKKJRRZJRGMHIL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)ON=C2C3CCNCC3.Cl

Origin of Product

United States

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